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Compound of Interest

Compound Name: 8-Allylthioadenosine

Cat. No.: B12396889 Get Quote

Disclaimer: Scientific literature and public data repositories contain limited specific information

on the biological activity, experimental protocols, and signaling pathways of 8-
Allylthioadenosine. This guide synthesizes the available chemical data and provides context

based on closely related 8-substituted adenosine analogs to offer a foundational resource for

researchers, scientists, and drug development professionals. The experimental protocols and

pathway diagrams presented are hypothetical and illustrative, based on established

methodologies for similar compounds.

Core Compound Information
8-Allylthioadenosine is a modified nucleoside, a derivative of adenosine with an allylthio

group substituted at the 8-position of the purine ring.
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Property Data

CAS Number 75059-23-3

Molecular Formula C₁₃H₁₇N₅O₄S

Molecular Weight 355.37 g/mol

Canonical SMILES
C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N

=C(N=C2)N

Physical Description Solid (predicted)

Solubility
Expected to be soluble in DMSO and polar

organic solvents.

Hypothetical Synthesis Protocol
A definitive, published protocol for the synthesis of 8-Allylthioadenosine is not readily

available. However, a plausible synthetic route can be extrapolated from the well-established

synthesis of similar 8-thio-substituted adenosine derivatives, such as 8-S-L-cysteinyladenosine,

which is formed from the reaction of 8-bromoadenosine with cysteine. The proposed method

involves the nucleophilic substitution of a leaving group at the 8-position of the adenosine ring

with allyl mercaptan.

Starting Material: 8-Bromoadenosine Reagent: Allyl mercaptan (prop-2-ene-1-thiol) Base: A

suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) Solvent: A polar

aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Methodology:

Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g.,

argon or nitrogen), dissolve allyl mercaptan in the chosen solvent. Add the base portion-wise

at 0°C to deprotonate the thiol group, forming the more nucleophilic thiolate.

Reaction with 8-Bromoadenosine: Dissolve 8-bromoadenosine in the same solvent in a

separate flask. Slowly add the prepared allyl thiolate solution to the 8-bromoadenosine

solution at room temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing

the consumption of the starting material and the appearance of a new, less polar product

spot/peak.

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with

water and extracted with an organic solvent. The combined organic layers are washed, dried,

and concentrated under reduced pressure. The crude product is then purified using column

chromatography on silica gel to yield pure 8-Allylthioadenosine.

Characterization: The structure of the final compound should be confirmed by analytical

techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Hypothetical Synthesis Workflow

Start: 8-Bromoadenosine & Allyl Mercaptan

Nucleophilic Substitution Reaction
(Base-catalyzed in polar aprotic solvent)

Reaction Monitoring
(TLC/HPLC)

Aqueous Work-up & Extraction

Purification
(Column Chromatography)

Final Product: 8-Allylthioadenosine
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A potential workflow for the synthesis of 8-Allylthioadenosine.

Biological Context and Potential Signaling
Pathways of Related Compounds
While specific biological data for 8-Allylthioadenosine is scarce, the biological activities of

other 8-substituted adenosine analogs are well-documented. These compounds are known to

interact with various cellular targets, including adenosine receptors and enzymes involved in

nucleotide metabolism.
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Adenosine Receptors:

Adenosine receptors (A₁, A₂ₐ, A₂₋, and A₃) are a class of G protein-coupled receptors (GPCRs)

that mediate the diverse physiological effects of adenosine. Substitution at the 8-position of the

adenosine molecule can significantly alter the affinity and selectivity for these receptor

subtypes. For instance, some 8-substituted derivatives act as potent and selective agonists or

antagonists.

Potential Experimental Assays to Characterize Biological Activity:

Receptor Binding Assays: To determine the affinity (Kᵢ) of 8-Allylthioadenosine for the

different adenosine receptor subtypes. This is typically done using radioligand binding

assays with membrane preparations from cells expressing the specific receptor.

Functional Assays: To assess the functional activity (agonist or antagonist) and potency

(EC₅₀ or IC₅₀) of the compound. For A₂ₐ and A₂₋ receptors, this often involves measuring

changes in intracellular cyclic AMP (cAMP) levels. For A₁ and A₃ receptors, which are

typically Gᵢ-coupled, assays can measure the inhibition of adenylyl cyclase or downstream

signaling events like calcium mobilization or MAP kinase activation.

Cell Viability and Proliferation Assays: To evaluate the cytotoxic or cytostatic effects of 8-
Allylthioadenosine on various cell lines, particularly cancer cells. Standard assays include

MTT, XTT, or CellTiter-Glo.

Enzyme Inhibition Assays: To investigate if 8-Allylthioadenosine inhibits enzymes such as

adenosine deaminase (ADA) or adenosine kinase (AK), which are involved in adenosine

metabolism.

Below is a generalized diagram illustrating a potential signaling pathway that could be

modulated by an 8-substituted adenosine analog acting as an agonist at an adenosine

receptor.
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Illustrative Adenosine Receptor Signaling
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A generalized Gs-coupled adenosine receptor signaling cascade.
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Summary and Future Directions
8-Allylthioadenosine is a chemical entity for which detailed biological characterization is not

currently available in the public domain. The information provided in this guide serves as a

foundational starting point for researchers interested in this molecule. The proposed synthetic

route offers a viable method for its preparation, which would be the first step in enabling its

biological evaluation.

Future research should focus on:

Chemical Synthesis and Characterization: Executing and optimizing a synthetic protocol for

8-Allylthioadenosine and confirming its structure.

In Vitro Pharmacological Profiling: Systematically screening the compound against a panel of

relevant biological targets, including adenosine receptors and key enzymes.

Cellular and Phenotypic Screening: Assessing the effects of 8-Allylthioadenosine in various

cell-based models to identify potential therapeutic applications.

By undertaking these studies, the scientific community can begin to elucidate the

pharmacological profile of 8-Allylthioadenosine and determine its potential as a research tool

or a starting point for drug discovery efforts.

To cite this document: BenchChem. [8-Allylthioadenosine (CAS 75059-23-3): An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396889#8-allylthioadenosine-cas-number-75059-
23-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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